molecular formula C21H15N3O B3865188 N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide

Cat. No.: B3865188
M. Wt: 325.4 g/mol
InChI Key: LOVBAVDGSNDMLO-OEAKJJBVSA-N
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Description

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an anthracene moiety linked to a pyridinecarbohydrazide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its anthracene moiety.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-anthrylmethylene)-4-(2-pyridinyl)-1-piperazinamide
  • N’-(9-anthrylmethylene)-2-(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio)acetohydrazide
  • (9-anthrylmethyl)crotonate

Uniqueness

N’-(9-anthrylmethylene)-2-pyridinecarbohydrazide stands out due to its combination of the anthracene and pyridinecarbohydrazide moieties, which impart unique chemical reactivity and potential bioactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVBAVDGSNDMLO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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